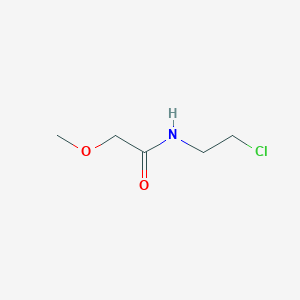

Acetamide, N-(2-chloroethyl)-2-methoxy-

Beschreibung

BenchChem offers high-quality Acetamide, N-(2-chloroethyl)-2-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(2-chloroethyl)-2-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-chloroethyl)-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO2/c1-9-4-5(8)7-3-2-6/h2-4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULCEVLXHJNDHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Importance of Substituted Acetamides in Advanced Synthetic Chemistry

Substituted acetamides represent a versatile and highly valuable class of compounds in organic synthesis. Their prevalence stems from the chemical stability of the amide bond, coupled with the vast potential for functionalization on both the nitrogen and the acetyl group. This structural adaptability allows for the fine-tuning of steric and electronic properties, making them ideal scaffolds for a wide range of applications.

In medicinal chemistry, the acetamide (B32628) motif is a common feature in numerous therapeutic agents, contributing to their biological activity and pharmacokinetic profiles. For instance, substituted acetamides have been investigated for their potential as inhibitors for enzymes like butyrylcholinesterase, which is a target in the management of Alzheimer's disease. nih.gov Furthermore, the acetamide functional group is amenable to prodrug design, enhancing the delivery and efficacy of pharmacologically active molecules. archivepp.com The ability to readily form amide bonds through various synthetic routes further underscores their importance as key building blocks in the construction of complex molecular targets. archivepp.comrjptonline.org

Converging Research Paths: Chloroacetamides and Methoxyacetamides

The specific functional groups present in N-(2-chloroethyl)-2-methoxy-acetamide, namely the chloroethyl and methoxyacetyl groups, place it at the intersection of two well-established research trajectories.

Chloroacetamides have a long history of investigation, primarily driven by their utility as herbicides in agriculture. researchgate.netcambridge.org Their mode of action often involves the inhibition of very-long-chain fatty acid synthesis in plants. researchgate.net Beyond agrochemicals, the chloroacetamide moiety serves as a reactive handle in synthetic chemistry. The presence of the chlorine atom provides a site for nucleophilic substitution, enabling the facile introduction of other functional groups and the construction of more complex molecular frameworks. ijpsr.info However, the high reactivity of some chloroacetamides has also been a subject of study, particularly in the context of their potential as covalent inhibitors in biological systems. nih.gov

On the other hand, methoxyacetamides are explored for a diverse range of applications, often leveraging the electronic and steric influence of the methoxy (B1213986) group. The incorporation of a methoxy group can impact a molecule's lipophilicity and its ability to engage in hydrogen bonding, which are critical parameters for biological activity. Research into methoxyacetamide derivatives has revealed their potential in various therapeutic areas. For example, certain N-arylacetamides with methoxy substituents have been synthesized and analyzed for their structural and potential medicinal properties. nih.gov

The Case for a Dedicated Investigation into N 2 Chloroethyl 2 Methoxy Acetamide Systems

Direct Acylation Routes for N-(2-chloroethyl)-2-methoxy-acetamide

Direct acylation represents the most straightforward and convergent approach to the synthesis of N-(2-chloroethyl)-2-methoxy-acetamide. This strategy involves the formation of the amide bond by reacting a suitable amine with a corresponding acylating agent. Two primary variations of this route are considered, each with its own set of advantages and specific reaction conditions.

Chloroacetylation Strategies Utilizing Methoxy-containing Amines

In this approach, a methoxy-containing amine is acylated with a chloroacetyl derivative. While not directly applicable to the target molecule's methoxyacetyl group, this strategy is widely used for analogous chloroacetamides. For instance, the reaction of a methoxy-substituted aniline (B41778) with chloroacetyl chloride is a common method for producing N-(methoxyphenyl)-2-chloroacetamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

| Amine Substrate | Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Methoxyaniline | Chloroacetyl chloride | Sodium Acetate | Acetic Acid | Room Temp. | High |

| 4-Methoxyaniline | Chloroacetyl chloride | Triethylamine (B128534) | Benzene | Room Temp. | Good |

| Aniline | Chloroacetyl chloride | DBU | THF | Room Temp. | 86 |

This table presents data for analogous chloroacetylation reactions.

Methoxyacetylation Approaches with 2-Chloroethyl-substituted Amines

This is the most direct and logically sound method for the synthesis of N-(2-chloroethyl)-2-methoxy-acetamide. The core of this approach is the reaction between 2-chloroethylamine (B1212225) and a methoxyacetylating agent, such as methoxyacetyl chloride or methoxyacetic acid. The use of methoxyacetyl chloride is generally preferred due to its higher reactivity. The reaction is typically performed in an inert solvent in the presence of a base to scavenge the HCl formed during the reaction.

A plausible reaction scheme involves dissolving 2-chloroethylamine hydrochloride in a suitable solvent, such as dichloromethane (B109758) or tetrahydrofuran, and adding a base, like triethylamine or potassium carbonate, to liberate the free amine. Subsequently, methoxyacetyl chloride is added dropwise, often at reduced temperatures to control the exothermic reaction.

| Amine Substrate | Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Chloroethylamine | Methoxyacetyl chloride | Triethylamine | Dichloromethane | 0 to Room Temp. | Good (Predicted) |

| Dimethylamine | Chloroacetyl chloride | Sodium Carbonate | Dichloromethane/Water | -8 to 5 | 92 |

| Various Aryl Amines | Chloroacetyl chloride | DBU | THF | Room Temp. | 75-95 |

This table includes data from analogous acylation reactions to illustrate typical conditions and yields.

Functional Group Interconversion and Strategic Modification

An alternative to direct acylation involves the synthesis of a precursor molecule followed by strategic functional group interconversion to arrive at the target compound. These multi-step sequences can offer advantages in terms of precursor availability or to avoid incompatible functional groups in a single step.

Halogenation at the α-Carbon of Methoxyacetamides

This strategy would involve the synthesis of N-(2-chloroethyl)-acetamide as a precursor, followed by the selective introduction of a chlorine atom at the α-carbon of the acetyl group. However, the selective chlorination of an unactivated α-carbon in the presence of the N-(2-chloroethyl) group presents significant challenges. Direct chlorination of acetoacetamides has been reported in the presence of a Lewis acid to promote enolization, but this is not directly applicable to a simple acetamide. Therefore, this route is considered less synthetically viable compared to direct acylation.

A more plausible, though still challenging, approach would be the α-halogenation of a related methoxyacetamide. For instance, one could envision the synthesis of N-ethyl-2-methoxyacetamide and its subsequent α-chlorination. However, controlling the selectivity of such a reaction would be difficult.

| Substrate | Halogenating Agent | Catalyst/Conditions | Product |

| Acetoacetanilide | Chlorine | Lewis Acid | α-Chloroacetoacetanilide |

| Aldehydes | N-Chlorosuccinimide (NCS) | Organocatalyst | α-Chloroaldehydes |

This table presents data for analogous α-halogenation reactions on different carbonyl compounds.

N-Alkylation and N-Acylation with 2-Chloroethyl Moieties

This approach would begin with a simpler amide, such as 2-methoxyacetamide, which would then be N-alkylated using a 2-chloroethylating agent like 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane. The nitrogen of an amide is generally not very nucleophilic, often requiring strong bases like sodium hydride to deprotonate it before alkylation.

Phase-transfer catalysis (PTC) offers a milder alternative for the N-alkylation of amides. Under PTC conditions, a quaternary ammonium (B1175870) salt transports the deprotonated amide from an aqueous or solid phase into an organic phase where it can react with the alkylating agent. This method avoids the need for strong, anhydrous bases and can lead to higher yields and selectivity.

| Amide Substrate | Alkylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Benzanilide | Benzyl chloride | KOH/K₂CO₃/TBAB | Solvent-free (Microwave) | - | High |

| Phthalimide | Various alkyl halides | - | Solvent-free (PTC) | - | Good |

| N-Substituted 2-phenylacetamides | Methyl iodide | - | Neutral conditions | Reflux | Low |

This table provides examples of N-alkylation of various amides under different conditions.

Sustainable and Green Chemistry Approaches in Acetamide Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to reduce environmental impact. These approaches focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames. The solvent-free N-alkylation of amides under microwave irradiation is a prime example of this approach, offering a rapid and efficient method for preparing N,N-disubstituted amides.

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents another cornerstone of green chemistry. Enzymes operate under mild conditions (aqueous media, ambient temperature, and neutral pH) and exhibit high selectivity, reducing the need for protecting groups and minimizing side products. While specific enzymes for the synthesis of N-(2-chloroethyl)-2-methoxy-acetamide have not been reported, the development of engineered amide synthetases and the use of lipases for amide bond formation demonstrate the potential of biocatalysis in this area. These enzymatic methods offer a highly sustainable alternative to traditional chemical synthesis.

Exploration of Solvent-Free Reaction Conditions

The movement towards green chemistry has spurred the development of synthetic methods that minimize or eliminate the use of volatile and hazardous organic solvents. researchgate.netscispace.com Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. researchgate.net For the synthesis of acetamides, these techniques typically involve the direct reaction of starting materials, sometimes facilitated by grinding or microwave irradiation to provide the necessary activation energy. researchgate.net

While specific literature on the solvent-free synthesis of N-(2-chloroethyl)-2-methoxy-acetamide is not available, the principles can be applied from analogous reactions. The conventional synthesis would involve the reaction of methoxyacetyl chloride with 2-chloroethylamine. A solvent-free adaptation of this Schotten-Baumann-type reaction could involve the neat mixing of the reactants, possibly with a solid-supported base to neutralize the hydrogen chloride byproduct. For instance, Na2CO3 supported on silica (B1680970) has been effectively used as a solid base in the solvent-free reaction between acryloyl chloride and various amines, affording high yields of the corresponding N-substituted acrylamides. tandfonline.com

Another approach involves the direct coupling of a carboxylic acid (methoxyacetic acid) and an amine (2-chloroethylamine). This method, while atom-economical, typically requires high temperatures to overcome the formation of a stable ammonium carboxylate salt. mdpi.com Microwave-assisted solvent-free synthesis has proven effective in this regard, directly converting carboxylic acids and amines into amides in good to excellent yields without a catalyst. researchgate.net A similar strategy could be envisioned for the target compound.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Various Carboxylic Acids | Urea | Boric Acid (catalyst), Trituration, Heating (80-100°C) | Primary Amides | Good | scispace.com |

| Acryloyl Chloride | Various Amines | Na2CO3/SiO2, Solvent-free | N-Substituted Acrylamides | Good to Excellent | tandfonline.com |

| Naphthenic Acids | Various Amines | Microwave Irradiation, No Catalyst | Naphthenic Acid Amides | Good to Excellent | researchgate.net |

Catalytic Methodologies for Enhanced Selectivity and Yield

The use of catalysts in amide bond formation is a powerful strategy to increase reaction rates, improve yields, and enhance selectivity under milder conditions. catalyticamidation.info Catalytic approaches can be broadly categorized into those that activate the carboxylic acid component and those that facilitate the coupling of other precursors, such as esters or nitriles.

For the synthesis of N-(2-chloroethyl)-2-methoxy-acetamide from methoxyacetic acid and 2-chloroethylamine, direct catalytic amidation is a highly attractive route. Boric acid is a notable catalyst for such transformations, promoting the dehydration of the carboxylic acid and amine to form the amide bond, with water as the only byproduct. scispace.com This method is valued for its low cost and environmental friendliness. scispace.com More sophisticated catalytic systems, often based on transition metals like ruthenium, iridium, or palladium, have also been developed for direct amidation, although they are more commonly applied in industrial settings. mdpi.comcatalyticamidation.info

Furthermore, catalysts can be employed in the amidation of esters. The synthesis of a 2-(phenoxy)-N,N-bis(2-hydroxyethyl) acetamide analogue was achieved through the amidation of the corresponding methyl ester using diethanolamine, catalyzed by sodium methoxide. usu.ac.id Similarly, a catalytic system could be developed to convert methyl methoxyacetate (B1198184) with 2-chloroethylamine into the desired product. Copper-catalyzed systems have also been shown to be effective in coupling thiols with dioxazolones to form N-acyl sulfenamides, demonstrating the versatility of metal catalysis in forming nitrogen-acyl bonds. nih.gov

| Acyl Source | Amine Source | Catalyst/Reagent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Methoxyacetic Acid | 2-Nitro-5-thiophenyl aniline | Thionyl Chloride / N,N-Diisopropylethylamine | Chlorobenzene, Reflux | N-Aryl Methoxy (B1213986) Acetamide | 94.3% | google.com |

| Methyl Eugenol Acetate | Diethanolamine | Sodium Methoxide | Methanol, Reflux | N,N-Disubstituted Acetamide | 72.99% | usu.ac.id |

| Various Carboxylic Acids | Various Amines | Boric Acid | Solvent-free, Heat | N-Substituted Amides | Good | scispace.com |

| Lactones | Various Amines | [Cp*IrCl2]2 | Toluene, 110°C | N-Substituted Lactams | Up to 99% | acs.org |

Elucidation of Nucleophilic Substitution Pathways

Nucleophilic substitution reactions are central to the reactivity of N-(2-chloroethyl)-2-methoxy-acetamide. These transformations can proceed through either intramolecular or intermolecular pathways, targeting different electrophilic sites within the molecule.

In the presence of a base, N-(2-chloroethyl)-2-methoxy-acetamide has the potential to undergo intramolecular cyclization. This process is initiated by the deprotonation of the amide nitrogen, which enhances its nucleophilicity. The resulting amide anion can then attack the electrophilic carbon of the 2-chloroethyl group in an intramolecular S_N2 reaction, leading to the formation of a cyclic product, N-(2-methoxyacetyl)aziridine. This type of cyclization has been observed in related systems, such as N-phenyl-N'-(2-chloroethyl)ureas, which cyclize to form more active intermediates. nih.govulaval.ca

The reaction is generally favored by conditions that promote the formation of the amide anion and is subject to stereoelectronic considerations that govern the facility of ring closure. The three-membered aziridine (B145994) ring is strained, but its formation can be a kinetically favorable process.

The chloroethyl group of N-(2-chloroethyl)-2-methoxy-acetamide is susceptible to intermolecular nucleophilic attack. Strong nucleophiles can displace the chloride ion via a bimolecular nucleophilic substitution (S_N2) mechanism. nih.govnih.gov The rate of this reaction is dependent on the concentration of both the chloroacetamide and the nucleophile, as well as the inherent nucleophilicity of the attacking species.

Studies on analogous chloroacetanilide herbicides have shown that such S_N2 reactions are common with a variety of nucleophiles. nih.gov The reaction proceeds with inversion of configuration at the carbon atom bearing the chlorine. The presence of the amide group can influence the reactivity of the chloroethyl moiety through electronic effects.

While N-(2-chloroethyl)-2-methoxy-acetamide itself does not possess an α-chloroacetyl group, related α-chloroacetamides are well-studied. In these compounds, the carbon atom alpha to the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This makes it a prime target for nucleophilic attack.

Hydrolysis Mechanisms of Substituted Chloroacetamides

The hydrolysis of chloroacetamides, including N-(2-chloroethyl)-2-methoxy-acetamide, can be catalyzed by either acid or base, with each condition favoring distinct mechanistic pathways. researchgate.netnih.gov

Under acidic conditions, the hydrolysis of chloroacetamides can lead to the cleavage of both the amide and ether linkages. researchgate.netnih.gov For N-(2-chloroethyl)-2-methoxy-acetamide, acid catalysis would likely involve the protonation of the amide oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. This can lead to the cleavage of the amide bond to yield 2-methoxyacetic acid and 2-chloroethylamine.

Additionally, protonation of the methoxy group's oxygen atom could facilitate the cleavage of the ether bond, although this is generally a less favored pathway under milder acidic conditions compared to amide hydrolysis. Studies on various chloroacetamide herbicides have demonstrated that subtle structural differences can significantly impact the reactivity and the predominant reaction mechanism under acidic conditions. researchgate.netnih.gov

Base-catalyzed hydrolysis of chloroacetamides predominantly occurs through an intermolecular S_N2 reaction, where a hydroxide (B78521) ion acts as the nucleophile. researchgate.netnih.gov In the case of N-(2-chloroethyl)-2-methoxy-acetamide, this would involve the attack of a hydroxide ion at the carbon bearing the chlorine atom, resulting in the substitution of chloride with a hydroxyl group to form N-(2-hydroxyethyl)-2-methoxy-acetamide.

In some instances, particularly with more hindered chloroacetamides, base-mediated amide cleavage can also be observed. researchgate.net The relative rates of these competing pathways are influenced by steric hindrance around the electrophilic centers and the specific reaction conditions. For most unhindered primary chloroacetamides, nucleophilic substitution at the α-carbon is the dominant pathway in the presence of a strong nucleophile like hydroxide.

Influence of Solvent Environments on Hydrolytic Stability

The hydrolytic stability of N-(2-chloroethyl)-2-methoxy-acetamide is expected to be significantly influenced by the surrounding solvent environment. The hydrolysis of amides can be catalyzed by both acid and base, and the rates of these reactions are sensitive to solvent polarity, proticity, and nucleophilicity.

In aqueous environments, the hydrolysis of the amide bond is a primary degradation pathway. The mechanism can proceed via a neutral, acid-catalyzed, or base-catalyzed pathway. The polarity of the solvent plays a crucial role in stabilizing the charged intermediates and transition states involved in these mechanisms. For instance, in a polar protic solvent like water, the solvent molecules can participate directly in the reaction by solvating the reactants and intermediates, and in some cases, acting as a nucleophile or a proton shuttle.

The rate of hydrolysis is anticipated to vary across different solvent systems. Non-polar solvents would generally lead to slower hydrolysis rates due to the poor stabilization of polar intermediates. Conversely, polar aprotic solvents might enhance the rate of base-catalyzed hydrolysis by solvating the cation of the base, thereby increasing the nucleophilicity of the hydroxide ion.

To illustrate the potential impact of the solvent on hydrolytic stability, the following interactive table presents hypothetical first-order rate constants (k) for the hydrolysis of N-(2-chloroethyl)-2-methoxy-acetamide in various solvents at a constant temperature. This data is illustrative and intended to demonstrate the expected trends based on general principles of solvent effects on reaction kinetics.

| Solvent | Dielectric Constant (ε) | Predicted Relative Rate Constant (k_rel) |

| Water | 78.4 | 1.00 |

| Methanol | 32.7 | 0.65 |

| Ethanol | 24.6 | 0.40 |

| Acetone | 20.7 | 0.15 |

| Dioxane | 2.2 | 0.01 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for N-(2-chloroethyl)-2-methoxy-acetamide was not found in the searched literature. The trend reflects the general observation that hydrolysis rates of polar substrates often increase with solvent polarity.

Rearrangement and Elimination Pathways in N-(2-chloroethyl)-2-methoxy-acetamide Systems

Beyond simple hydrolysis, the structure of N-(2-chloroethyl)-2-methoxy-acetamide allows for the possibility of intramolecular rearrangement and elimination reactions. These pathways are often competitive and can be influenced by reaction conditions such as temperature, base strength, and solvent.

Investigations into Alkyl Migration Phenomena

Alkyl migration is a type of molecular rearrangement where an alkyl group moves from one atom to another. In the context of N-(2-chloroethyl)-2-methoxy-acetamide, a plausible rearrangement could involve the migration of the 2-methoxyacetyl group or the chloroethyl group. However, a more likely intramolecular reaction is cyclization via neighboring group participation.

The nitrogen atom, being nucleophilic, can attack the electrophilic carbon atom bearing the chlorine, leading to the formation of a cyclic intermediate, specifically a substituted aziridinium (B1262131) ion. This process is an intramolecular nucleophilic substitution. The formation of this strained three-membered ring is often the rate-determining step and is highly dependent on the conformational flexibility of the molecule that allows the reacting centers to come into proximity.

Once formed, the aziridinium ion is a reactive intermediate that can undergo subsequent reactions. For example, it can be attacked by a nucleophile, leading to a ring-opened product. If the nucleophile is water, this would result in a hydroxylated product. The regioselectivity of the ring-opening would be influenced by steric and electronic factors.

Analysis of Dehydrohalogenation Reactions

Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen atom and a halogen atom from adjacent carbons, resulting in the formation of a double bond. In N-(2-chloroethyl)-2-methoxy-acetamide, this would involve the removal of the chlorine atom and a proton from the adjacent carbon of the ethyl group.

This reaction is typically promoted by a base. The mechanism can be either a concerted E2 (elimination, bimolecular) process or a stepwise E1 (elimination, unimolecular) process. For a primary alkyl halide like the one present in N-(2-chloroethyl)-2-methoxy-acetamide, the E2 mechanism is generally favored, especially with a strong, sterically hindered base.

The E2 mechanism involves a single transition state where the base removes a proton, the C-H bond breaks, a new π-bond forms, and the C-Cl bond breaks simultaneously. The rate of this reaction is dependent on the concentrations of both the substrate and the base.

The choice of base is critical in determining the outcome of the reaction. Strong, non-nucleophilic bases are ideal for promoting elimination over substitution. The strength of the base can significantly impact the reaction rate, as illustrated in the hypothetical data table below.

| Base | pKb | Predicted Relative Dehydrohalogenation Rate |

| Sodium bicarbonate | 7.6 | Low |

| Triethylamine | 3.25 | Moderate |

| Sodium ethoxide | -1.7 | High |

| Potassium tert-butoxide | -3.8 | Very High |

Note: This table presents illustrative data based on general principles of elimination reactions and does not represent experimentally determined values for N-(2-chloroethyl)-2-methoxy-acetamide. The trend shows that stronger bases are expected to lead to faster rates of dehydrohalogenation.

The product of the dehydrohalogenation of N-(2-chloroethyl)-2-methoxy-acetamide would be N-vinyl-2-methoxy-acetamide. This vinyl amide is a monomer that could potentially undergo polymerization. The efficiency of the dehydrohalogenation reaction would be in competition with nucleophilic substitution reactions at the carbon bearing the chlorine.

Computational and Theoretical Studies on N 2 Chloroethyl 2 Methoxy Acetamide Structures and Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing insights into the electronic structure and reactivity of molecules. These methods, rooted in the principles of quantum mechanics, can model molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. For N-(2-chloroethyl)-2-methoxy-acetamide, DFT can be instrumental in mapping out potential reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction enthalpies, thereby elucidating the most probable mechanisms for its chemical transformations. For instance, DFT could be employed to study the intramolecular cyclization to form a morpholine (B109124) derivative or the susceptibility of the chloroethyl group to nucleophilic substitution.

Hypothetical DFT-calculated thermodynamic data for a proposed reaction involving N-(2-chloroethyl)-2-methoxy-acetamide are presented below. Such data would be crucial in predicting the spontaneity and energy profile of a reaction.

| Parameter | Reactant | Transition State | Product |

| Relative Energy (kcal/mol) | 0.00 | +25.3 | -15.8 |

| Enthalpy (Hartree) | -687.12345 | -687.08312 | -687.14867 |

| Gibbs Free Energy (Hartree) | -687.15432 | -687.11399 | -687.17954 |

Note: The data in this table is hypothetical and for illustrative purposes.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theoretical accuracy for characterizing the electronic structure of molecules. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide detailed information about the electron distribution, molecular orbitals, and electrostatic potential of N-(2-chloroethyl)-2-methoxy-acetamide. This information is vital for understanding its polarity, solubility, and sites susceptible to electrophilic or nucleophilic attack. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for their accuracy. researchgate.net

Molecular Modeling and Dynamic Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamic simulations allow for the exploration of its dynamic behavior and interactions with its environment.

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape. N-(2-chloroethyl)-2-methoxy-acetamide possesses several rotatable bonds, leading to a complex conformational landscape. A comprehensive conformational analysis, using methods like systematic grid scans or stochastic searches, can identify the low-energy conformers. The relative energies of these conformers can be calculated to create a potential energy surface, highlighting the most stable structures and the energy barriers between them.

An illustrative table of relative energies for different hypothetical conformers of N-(2-chloroethyl)-2-methoxy-acetamide is shown below.

| Conformer | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 178 | 65 | 0.00 |

| 2 | 60 | 180 | 1.25 |

| 3 | -62 | -58 | 2.50 |

Note: The data in this table is hypothetical and for illustrative purposes.

The solvent environment can significantly influence the structure, reactivity, and stability of a molecule. Computational models can simulate these effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules. For N-(2-chloroethyl)-2-methoxy-acetamide, modeling its behavior in different solvents, such as water or organic solvents, can provide insights into its solubility and how the solvent might mediate its reactions. Molecular dynamics simulations, in particular, can track the movement of the solute and solvent molecules over time, offering a dynamic picture of the solvation process.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and shapes of the HOMO and LUMO of N-(2-chloroethyl)-2-methoxy-acetamide can be calculated using quantum chemical methods.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. For N-(2-chloroethyl)-2-methoxy-acetamide, the distribution of the HOMO and LUMO across the molecule can pinpoint the most likely sites for nucleophilic and electrophilic attack. For instance, a high concentration of the LUMO on the carbon atom bonded to the chlorine would suggest its susceptibility to nucleophilic attack.

Below is a hypothetical table of FMO energies for N-(2-chloroethyl)-2-methoxy-acetamide, which would be derived from quantum chemical calculations.

| Molecular Orbital | Energy (eV) |

| HOMO | -9.87 |

| LUMO | +1.23 |

| HOMO-LUMO Gap | 11.10 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Reactivity via HOMO-LUMO Energy Gaps

The reactivity of a chemical species can be effectively understood by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost orbital without electrons, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity.

A smaller HOMO-LUMO energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical reactions. mdpi.com Consequently, molecules with a small energy gap are generally considered to be more reactive and are termed "soft" molecules. Conversely, a large HOMO-LUMO energy gap indicates higher kinetic stability and lower chemical reactivity, and such molecules are referred to as "hard" molecules. mdpi.comnih.gov This energy gap is a key descriptor in assessing the stability of a compound. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Parameters for Illustrative Acetamide (B32628) Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| N-(phenyl)-2,2-dichloroacetamide | -7.015 | -1.666 | 5.349 |

| N-(2-chlorophenyl)-2,2-dichloroacetamide | -7.098 | -1.974 | 5.124 |

| N-(4-chlorophenyl)-2,2-dichloroacetamide | -7.132 | -2.011 | 5.121 |

Data sourced from a computational study on related acetamide compounds for illustrative purposes. researchgate.net

As shown in the table, substitutions on the aromatic ring lead to a decrease in the HOMO-LUMO energy gap, suggesting an increase in reactivity compared to the unsubstituted parent compound. researchgate.net This type of analysis allows for a theoretical prediction of how structural modifications to a molecule like N-(2-chloroethyl)-2-methoxy-acetamide would likely impact its chemical stability and reactivity.

Mapping of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry used to visualize the three-dimensional charge distribution of a molecule. xisdxjxsu.asia The MEP map illustrates the net electrostatic effect of the total charge distribution (electrons and nuclei) on the space around the molecule. It is particularly useful for identifying the regions of a molecule that are rich or poor in electrons, which in turn helps in predicting the sites for electrophilic and nucleophilic attack. researchgate.net

In an MEP map, different colors represent different values of the electrostatic potential:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green: Represents regions of neutral or zero potential.

For molecules in the acetamide family, the MEP map typically reveals a region of high electron density (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons and its high electronegativity. This site represents the most probable location for an attack by an electrophile. Conversely, regions of positive potential (blue) are often found around the amide hydrogen (if present) and other hydrogen atoms, indicating them as potential sites for nucleophilic interaction.

By analyzing the MEP surface of a molecule like N-(2-chloroethyl)-2-methoxy-acetamide, one could predict its intermolecular interaction patterns and reactive behavior. The negative potential zone on the carbonyl oxygen would suggest its role as a hydrogen bond acceptor, while any positive potential regions would indicate potential hydrogen bond donor sites or locations for nucleophilic attack. This detailed mapping of charge distribution provides a comprehensive picture of the molecule's electronic structure and its implications for chemical reactivity. xisdxjxsu.asiarsc.org

Derivatization and Controlled Chemical Transformations of N 2 Chloroethyl 2 Methoxy Acetamide

Modifications at the Amide Nitrogen Atom

The secondary amide functionality in N-(2-chloroethyl)-2-methoxy-acetamide is a key site for derivatization, allowing for the introduction of a wide range of substituents through N-alkylation and N-acylation, as well as through reactions with various heterocyclic systems.

Selective N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amide group in N-(2-chloroethyl)-2-methoxy-acetamide can act as a nucleophile, particularly after deprotonation with a suitable base, to react with various electrophiles.

N-Alkylation: This process involves the introduction of an alkyl group onto the amide nitrogen. The reaction typically proceeds by treating the amide with a base, such as sodium hydride (NaH), to generate the corresponding amidate anion. This anion then undergoes nucleophilic substitution with an alkyl halide (R-X). The choice of base and solvent is critical to ensure selectivity and high yields. researchgate.netflvc.orgwikipedia.org The general scheme for N-alkylation is presented below:

Reaction Scheme:

N-(2-chloroethyl)-2-methoxy-acetamide + Base → Amidate anion

Amidate anion + R-X → N-alkyl-N-(2-chloroethyl)-2-methoxy-acetamide

The reactivity of the alkylating agent and the steric hindrance around the nitrogen atom will influence the reaction conditions and outcomes. A variety of alkyl groups can be introduced, including simple alkyl chains, substituted alkyls, and aralkyl groups.

N-Acylation: Similarly, an acyl group can be introduced at the nitrogen atom. This is typically achieved by reacting the amide with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the liberated acid. bath.ac.ukresearchgate.nettandfonline.com This reaction leads to the formation of an N-acyl derivative, effectively creating an imide-like structure.

Reaction Scheme:

N-(2-chloroethyl)-2-methoxy-acetamide + R-COCl → N-acyl-N-(2-chloroethyl)-2-methoxy-acetamide + HCl

The table below summarizes representative conditions for these transformations.

| Transformation | Reagents and Conditions | Product Class |

| N-Alkylation | 1. NaH, THF; 2. R-X (e.g., CH₃I, C₆H₅CH₂Br) | N-Alkyl-N-(2-chloroethyl)-2-methoxy-acetamides |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Pyridine (B92270), CH₂Cl₂ | N-Acyl-N-(2-chloroethyl)-2-methoxy-acetamides |

Reactions with Diverse Heterocyclic Systems for Novel Derivatives

The reactivity of the chloroacetamide moiety can be exploited to synthesize novel derivatives incorporating heterocyclic rings. The α-chloro atom is susceptible to nucleophilic attack by heteroatoms within heterocyclic systems, leading to the formation of new C-N, C-S, or C-O bonds. nih.govacs.org

For instance, reaction with nitrogen-containing heterocycles such as imidazoles, pyrazoles, or triazoles can lead to the formation of N-substituted heterocyclic derivatives. Similarly, sulfur-containing heterocycles like thiophenes or thiazoles can react to form S-linked derivatives. These reactions are often carried out in the presence of a base to facilitate the nucleophilic attack. The resulting compounds possess a combination of the chloroacetamide backbone and the specific properties of the chosen heterocycle.

A representative reaction with a generic heterocycle containing a nucleophilic nitrogen atom is shown below:

Reaction Scheme:

N-(2-chloroethyl)-2-methoxy-acetamide + Heterocycle-NH + Base → N-(2-(heterocyclyl)ethyl)-2-methoxy-acetamide

The following table provides examples of heterocyclic systems that could be used for derivatization.

| Heterocyclic System | Potential Reaction Site | Resulting Derivative Class |

| Imidazole | Ring Nitrogen | N-(2-(Imidazolyl)ethyl)-2-methoxy-acetamides |

| 1,2,4-Triazole | Ring Nitrogen | N-(2-(1,2,4-Triazolyl)ethyl)-2-methoxy-acetamides |

| Thiophenol | Sulfur atom | N-(2-(Phenylthio)ethyl)-2-methoxy-acetamides |

Functionalization Strategies at the α-Carbon

The α-carbon, bearing a chlorine atom, is another key site for functionalization, primarily through nucleophilic substitution reactions. Additionally, the adjacent carbonyl group offers possibilities for controlled modifications.

Nucleophilic Displacement of the α-Chlorine Atom

The chlorine atom at the α-position to the carbonyl group is activated towards nucleophilic substitution due to the electron-withdrawing nature of the carbonyl group. This allows for the displacement of the chloride ion by a wide range of nucleophiles. nih.govucsb.edu

Common nucleophiles include alkoxides, thiolates, cyanides, and amines. These reactions typically proceed via an Sₙ2 mechanism, leading to the formation of α-substituted acetamide (B32628) derivatives. The choice of nucleophile and reaction conditions can be tailored to introduce specific functionalities.

General Reaction Scheme:

N-(2-chloroethyl)-2-methoxy-acetamide + Nu⁻ → N-(2-chloroethyl)-2-(nucleophilo)-acetamide + Cl⁻

The table below illustrates the variety of functional groups that can be introduced.

| Nucleophile (Nu⁻) | Reagent Example | Product Functional Group |

| Hydroxide (B78521) | NaOH (aq) | α-Hydroxy |

| Alkoxide | NaOCH₃ | α-Alkoxy |

| Thiolate | NaSCH₂CH₃ | α-Thioether |

| Cyanide | KCN | α-Cyano |

| Azide | NaN₃ | α-Azido |

Controlled Modifications of the Carbonyl Functional Group

The carbonyl group of the amide is generally less reactive than that of ketones or aldehydes. However, it can undergo specific transformations under controlled conditions.

Reduction to Amine: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-) to yield the corresponding amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.orgwikipedia.orgechemi.comorganic-chemistry.orgchemistrysteps.com

Reaction Scheme:

N-(2-chloroethyl)-2-methoxy-acetamide + LiAlH₄ → N-(2-chloroethyl)-2-methoxy-ethylamine

Reaction with Organometallic Reagents: While less common for amides, reactions with highly reactive organometallic reagents such as Grignard reagents (RMgX) can lead to the formation of ketones after acidic workup, although this often requires specific types of amides (e.g., Weinreb amides) for good yields. stackexchange.comrsc.orgechemi.comnih.govcommonorganicchemistry.com For a secondary amide like N-(2-chloroethyl)-2-methoxy-acetamide, the reaction can be complex, potentially involving initial deprotonation at the nitrogen.

Hydrolysis to Carboxylic Acid: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. libretexts.orgallen.inmasterorganicchemistry.combyjus.com This reaction effectively breaks down the molecule.

Reaction Scheme (Acidic Hydrolysis):

N-(2-chloroethyl)-2-methoxy-acetamide + H₃O⁺, Δ → 2-Methoxyacetic acid + 2-Chloroethanaminium ion

Transformations of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) is generally stable, but it can be cleaved under specific and often harsh conditions to yield a hydroxyl group. This transformation, known as demethylation or ether cleavage, can be a useful synthetic step. chem-station.comias.ac.inresearchgate.netgoogle.comrsc.orglibretexts.orglibretexts.orgwikipedia.orglongdom.orgchemistrysteps.com

Common reagents for ether cleavage include strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), and Lewis acids such as boron tribromide (BBr₃). The choice of reagent depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Reaction Scheme with BBr₃:

N-(2-chloroethyl)-2-methoxy-acetamide + BBr₃ → Intermediate borate (B1201080) ester

Intermediate borate ester + H₂O → N-(2-chloroethyl)-2-hydroxy-acetamide

The following table lists some common reagents used for demethylation.

| Reagent | Typical Conditions |

| Boron tribromide (BBr₃) | CH₂Cl₂, low temperature to room temperature |

| Hydrobromic acid (HBr) | Acetic acid, reflux |

| Trimethylsilyl iodide (TMSI) | Acetonitrile, room temperature |

Investigation of Demethylation Strategies

The conversion of the 2-methoxy group in N-(2-chloroethyl)-2-methoxy-acetamide to a 2-hydroxy group is a classic O-demethylation reaction. The selection of an appropriate strategy is crucial to ensure the reaction is efficient and chemoselective. The stability of the C-O bond in ethers necessitates the use of potent reagents. researchgate.netmasterorganicchemistry.com The primary strategies investigated for this transformation are based on the use of strong Lewis acids or Brønsted acids. masterorganicchemistry.comchem-station.commasterorganicchemistry.com

Lewis Acid-Mediated Demethylation

Lewis acids are the most common and effective reagents for the demethylation of methyl ethers under mild conditions. chem-station.com Boron tribromide (BBr₃) is a premier reagent for this purpose due to its high reactivity and broad functional group tolerance. chem-station.comresearchgate.net

The mechanism of BBr₃-mediated demethylation involves several steps:

The highly Lewis acidic boron atom coordinates to the ether oxygen, which is the most Lewis basic site in the molecule. This coordination activates the ether. chem-station.com

This initial coordination forms a complex that weakens the methyl C-O bond.

A bromide ion, either from another equivalent of BBr₃ or from the dissociation of the initial complex, acts as a nucleophile. It attacks the activated methyl group in an Sₙ2 fashion. nih.gov

This nucleophilic attack results in the cleavage of the methyl-oxygen bond, producing methyl bromide (a volatile gas) and a dibromo(alkoxy)borane intermediate.

Subsequent aqueous workup hydrolyzes the boron-oxygen bond to yield the desired N-(2-chloroethyl)-2-hydroxy-acetamide and boric acid. nih.govorgsyn.org

The reaction is typically performed in an inert aprotic solvent, such as dichloromethane (B109758) (DCM), at low temperatures (e.g., -78 °C to 0 °C) to control its exothermicity and prevent potential side reactions. chem-station.comorgsyn.org The presence of the amide and alkyl chloride functionalities in N-(2-chloroethyl)-2-methoxy-acetamide requires careful consideration of selectivity. While BBr₃ can interact with carbonyl oxygens, the ether oxygen is generally more susceptible to cleavage under these conditions. nih.gov

Brønsted Acid-Mediated Demethylation

Strong Brønsted acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI), can also be used to cleave ethers. pressbooks.publibretexts.org The mechanism involves:

Protonation of the ether oxygen by the strong acid to form a good leaving group (a neutral alcohol). masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic attack by the corresponding halide ion (Br⁻ or I⁻) on the methyl group via an Sₙ2 reaction, displacing the alcohol and forming methyl halide. masterorganicchemistry.com

This method generally requires harsh conditions, such as high concentrations of acid and elevated temperatures (reflux), which may compromise the stability of the other functional groups in the molecule, potentially leading to amide hydrolysis or substitution of the chloroethyl group. khanacademy.org Therefore, it is often considered a less selective alternative to Lewis acid-mediated methods.

A comparative overview of common demethylation reagents is presented in the table below.

| Reagent | Typical Conditions | Mechanism | Advantages | Disadvantages |

|---|---|---|---|---|

| Boron Tribromide (BBr₃) | DCM, -78 °C to RT | Lewis Acid-Mediated Sₙ2 | High reactivity, mild conditions, good for aryl and alkyl ethers. chem-station.comresearchgate.net | Highly reactive with water, corrosive, requires stoichiometric amounts. chem-station.comresearchgate.net |

| Hydrobromic Acid (HBr) | Aqueous or in Acetic Acid, Reflux | Brønsted Acid-Mediated Sₙ2 | Inexpensive and readily available. | Harsh conditions (high temp.), lower functional group tolerance. chem-station.comlibretexts.org |

| Hydroiodic Acid (HI) | Aqueous, Reflux | Brønsted Acid-Mediated Sₙ2 | More reactive than HBr. pressbooks.pub | Harshest conditions, potential for side reactions. |

| Trimethylsilyl Iodide (TMSI) | DCM or CH₃CN, RT | Lewis Acid-like Sₙ2 | Very mild conditions. | Reagent can be expensive and moisture-sensitive. |

Controlled Ether Cleavage Reactions

The primary goal of controlled ether cleavage of N-(2-chloroethyl)-2-methoxy-acetamide is the selective formation of N-(2-chloroethyl)-2-hydroxy-acetamide. The choice of reagent and reaction conditions is paramount to achieving this control and avoiding unwanted side reactions.

Findings with Boron Tribromide

Boron tribromide stands out as the reagent of choice for this transformation due to its ability to cleave ethers under mild conditions that are likely to preserve the amide and alkyl chloride functionalities. researchgate.net The reaction is expected to proceed chemoselectively at the methoxy group. The ether oxygen is a stronger Lewis base than the amide oxygen (which is resonance-delocalized) and the chlorine atom, making it the preferential site for initial coordination with BBr₃.

The proposed reaction is as follows:

Step 1 (Reaction): N-(2-chloroethyl)-2-methoxy-acetamide is dissolved in anhydrous dichloromethane and cooled to a low temperature. A solution of BBr₃ in dichloromethane is added dropwise. The mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete.

Step 2 (Workup): The reaction is carefully quenched by the addition of water or an aqueous base, which hydrolyzes the intermediate boron complex to yield the final product, N-(2-chloroethyl)-2-hydroxy-acetamide. orgsyn.org

While specific research on the demethylation of N-(2-chloroethyl)-2-methoxy-acetamide is not extensively documented in the reviewed literature, the efficacy of BBr₃ for cleaving a wide range of methyl ethers is well-established. commonorganicchemistry.com The table below summarizes findings from studies on related compounds, which support the feasibility of this approach.

| Substrate Type | Reaction Conditions | Product | Yield | Reference Finding |

|---|---|---|---|---|

| Aryl Methyl Ethers | 1-3 equiv. BBr₃, DCM, 0 °C to RT, overnight | Phenol | ~80-95% | BBr₃ is highly effective for the deprotection of aryl methyl ethers under mild conditions. orgsyn.orgcommonorganicchemistry.com |

| Aliphatic Methyl Ethers | Excess BBr₃, CH₂Cl₂, 0 °C | Primary Alcohol | Good to Excellent | Primary alkyl methyl ethers are generally cleaved at the methyl-oxygen bond. researchgate.net |

| Methoxy-substituted Phenylimides | 2 equiv. BBr₃, CH₂Cl₂, -15 °C to RT, 30 min | Cyclized product (demethylation did not occur) | N/A | In some complex molecules, BBr₃ can preferentially coordinate with other basic sites (e.g., imide carbonyls) leading to unexpected cyclization reactions instead of demethylation. nih.gov |

The findings suggest that while BBr₃ is a powerful demethylating agent, its reactivity can be influenced by the presence of other functional groups, which in rare cases may lead to alternative reaction pathways. nih.gov However, for a relatively simple substrate like N-(2-chloroethyl)-2-methoxy-acetamide, a clean and controlled cleavage of the methyl ether is the most probable outcome.

Applications of N 2 Chloroethyl 2 Methoxy Acetamide in Advanced Synthetic Organic Chemistry

Role as Intermediates in Heterocyclic Compound Synthesis

The intrinsic reactivity of the N-(2-chloroethyl) group makes N-(2-chloroethyl)-2-methoxy-acetamide a valuable precursor for the synthesis of nitrogen-containing heterocycles. The presence of a chlorine atom on the ethyl chain provides an electrophilic center, while the amide nitrogen can act as a nucleophile, facilitating intramolecular cyclization reactions to form strained ring systems.

Precursors for Novel Aziridine (B145994) and Azetidine Ring Systems

The synthesis of aziridines, three-membered nitrogen-containing heterocycles, can be achieved through the intramolecular cyclization of N-(2-haloethyl)amines. In the case of N-(2-chloroethyl)-2-methoxy-acetamide, treatment with a base can induce an intramolecular nucleophilic substitution, where the amide nitrogen displaces the chloride to form an N-acylaziridine. This transformation is a well-established method for the synthesis of aziridines. nih.gov

The reaction proceeds via deprotonation of the amide nitrogen, increasing its nucleophilicity and facilitating the subsequent intramolecular attack on the carbon bearing the chlorine atom. The methoxyacetyl group on the nitrogen atom influences the reactivity and stability of the resulting aziridine.

While direct experimental data for the cyclization of N-(2-chloroethyl)-2-methoxy-acetamide to the corresponding aziridine is not extensively documented in publicly available literature, the general principle is supported by numerous examples of similar transformations. For instance, the cyclization of related N-(2-chloroethyl)ureas to form 2-amino-2-oxazolines, which are structurally related to the expected product, has been reported. nih.govyoutube.com

Similarly, the synthesis of azetidines, four-membered nitrogen-containing heterocycles, can be envisioned. While the formation of a four-membered ring is generally less favorable than a three-membered ring, specific reaction conditions and the nature of the substituents can influence the outcome of the cyclization. The synthesis of azetidines often involves cycloaddition reactions or the ring expansion of aziridines. wikipedia.orgnih.govorganic-chemistry.org The use of N-(2-chloroethyl)-2-methoxy-acetamide as a precursor for azetidines would likely involve a multi-step process rather than a direct intramolecular cyclization.

Building Blocks for Substituted Pyrimidine (B1678525) and Thiazole (B1198619) Scaffolds

N-(2-chloroethyl)-2-methoxy-acetamide can also serve as a building block for larger heterocyclic systems such as pyrimidines and thiazoles. The chloroacetamide functionality is a key synthon in the Hantzsch thiazole synthesis and related reactions.

For the synthesis of thiazoles, N-(2-chloroethyl)-2-methoxy-acetamide can react with a thiourea (B124793) or thioamide derivative. The reaction typically proceeds by the initial formation of a C-S bond between the sulfur nucleophile and the α-carbon of the chloroacetamide, followed by cyclization and dehydration to afford the thiazole ring. The N-(2-chloroethyl) and 2-methoxy substituents would be incorporated into the final thiazole structure, offering points for further functionalization.

In the context of pyrimidine synthesis, while direct participation of N-(2-chloroethyl)-2-methoxy-acetamide in classical constructions like the Biginelli wikipedia.orgillinois.edu or Hantzsch pyridine (B92270) synthesis youtube.comorganic-chemistry.orgwikipedia.org is not explicitly documented, its functional groups could be leveraged. For instance, the amide portion could potentially participate in condensation reactions with 1,3-dicarbonyl compounds and aldehydes, which are key components of the Biginelli reaction. The chloroethyl group could then be used for subsequent modifications of the resulting dihydropyrimidinone.

Integration into Multi-Component Reaction Design

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The bifunctional nature of N-(2-chloroethyl)-2-methoxy-acetamide makes it an attractive candidate for the design of novel MCRs.

For example, in an isocyanide-based MCR such as the Ugi or Passerini reaction, the amide component of N-(2-chloroethyl)-2-methoxy-acetamide could potentially participate. In a hypothetical Ugi-type reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. If N-(2-chloroethyl)-2-methoxy-acetamide were to act as the carboxylic acid component (after hydrolysis of the amide) or if the amide nitrogen were to participate directly, the resulting product would bear the chloroethyl group, allowing for post-MCR modifications such as intramolecular cyclization to form heterocyclic scaffolds.

The development of new MCRs is an active area of research, and the unique combination of functional groups in N-(2-chloroethyl)-2-methoxy-acetamide offers opportunities for the discovery of novel and efficient synthetic methodologies.

Potential in Chiral Synthesis and Stereoselective Transformations

The presence of a methoxy (B1213986) group in the acetyl moiety of N-(2-chloroethyl)-2-methoxy-acetamide introduces the possibility of its use in chiral synthesis and stereoselective transformations. Chiral α-alkoxy amides have been employed as chiral auxiliaries and ligands in a variety of asymmetric reactions.

If N-(2-chloroethyl)-2-methoxy-acetamide were prepared from a chiral source, such as a chiral 2-methoxyacetic acid derivative, the resulting chiral amide could be used to induce stereoselectivity in subsequent reactions. For example, in the synthesis of chiral aziridines mentioned earlier, the use of an enantiomerically pure starting material would lead to the formation of an enantiomerically enriched aziridine. nih.gov The stereocenter in the methoxyacetyl group could influence the facial selectivity of the intramolecular cyclization.

Furthermore, the amide functionality can be used to direct metal-catalyzed reactions. The oxygen and nitrogen atoms of the amide can coordinate to a metal center, creating a chiral environment around the reactive site and enabling stereoselective transformations. While specific applications of N-(2-chloroethyl)-2-methoxy-acetamide in this context are yet to be reported, the principles of asymmetric catalysis suggest its potential in this area. nih.gov

Below is a table summarizing the potential applications and the key reactive features of N-(2-chloroethyl)-2-methoxy-acetamide.

| Application Area | Key Reactive Feature | Potential Heterocyclic Products | Reaction Type |

| Heterocyclic Synthesis | Intramolecular N-alkylation | Aziridines, Azetidines | Intramolecular Cyclization |

| Heterocyclic Synthesis | Electrophilic α-carbon | Thiazoles, Pyrimidines | Condensation, Cyclization |

| Multi-Component Reactions | Amide functionality | Complex acyclic and heterocyclic structures | Ugi, Passerini, etc. |

| Chiral Synthesis | Chiral 2-methoxyacetyl group | Enantiomerically enriched heterocycles | Asymmetric catalysis, Chiral auxiliary |

Advanced Analytical and Spectroscopic Methodologies for Characterization of N 2 Chloroethyl 2 Methoxy Acetamide

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides invaluable information regarding the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. For N-(2-chloroethyl)-2-methoxy-acetamide, the key functional groups are the secondary amide, the chloroalkane, and the ether.

The most prominent absorption band in the FT-IR spectrum is expected to be the C=O stretching vibration of the amide group (Amide I band), typically appearing in the region of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) is anticipated to be observed around 1520-1570 cm⁻¹. The N-H stretching vibration should produce a distinct peak in the range of 3250-3350 cm⁻¹.

The presence of the methoxy (B1213986) group (-OCH₃) would be indicated by C-O stretching vibrations, expected between 1050 and 1150 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) and methyl groups are predicted to occur in the 2850-3000 cm⁻¹ region. Finally, the C-Cl stretching vibration of the chloroethyl group would likely be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for N-(2-chloroethyl)-2-methoxy-acetamide

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3250 - 3350 |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 |

| Amide | N-H Bend (Amide II) | 1520 - 1570 |

| Ether | C-O Stretch | 1050 - 1150 |

| Alkane | C-H Stretch | 2850 - 3000 |

| Chloroalkane | C-Cl Stretch | 600 - 800 |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For N-(2-chloroethyl)-2-methoxy-acetamide, the C=O stretch of the amide would also be Raman active, though potentially weaker than in the IR spectrum. The C-C and C-N skeletal vibrations would give rise to a series of bands in the fingerprint region (400-1400 cm⁻¹), creating a unique molecular fingerprint for the compound. The C-Cl stretch is also expected to be observable in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR for Precise Structural Elucidation

The ¹H NMR spectrum of N-(2-chloroethyl)-2-methoxy-acetamide would provide precise information about the number of different types of protons and their connectivity. The amide proton (N-H) is expected to appear as a broad singlet or a triplet (due to coupling with the adjacent CH₂ group) in the downfield region, typically between 6.0 and 8.5 ppm.

The protons of the chloroethyl group (-CH₂CH₂Cl) would likely appear as two distinct triplets. The methylene group attached to the nitrogen (-NH-CH₂-) would be deshielded by the amide nitrogen and is predicted to have a chemical shift in the range of 3.5-3.8 ppm. The adjacent methylene group attached to the chlorine atom (-CH₂-Cl) would be further deshielded by the electronegative chlorine atom, with an expected chemical shift around 3.6-3.9 ppm.

The methylene protons of the methoxyacetyl group (-CO-CH₂-O-) would appear as a singlet, deshielded by both the carbonyl and the ether oxygen, likely in the region of 3.9-4.2 ppm. The methyl protons of the methoxy group (-OCH₃) would appear as a sharp singlet further upfield, typically around 3.3-3.5 ppm.

Table 2: Predicted ¹H NMR Spectral Data for N-(2-chloroethyl)-2-methoxy-acetamide

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| N-H | 6.0 - 8.5 | Triplet or broad singlet | 1H |

| -NH-CH₂- | 3.5 - 3.8 | Triplet | 2H |

| -CH₂-Cl | 3.6 - 3.9 | Triplet | 2H |

| -CO-CH₂-O- | 3.9 - 4.2 | Singlet | 2H |

| -OCH₃ | 3.3 - 3.5 | Singlet | 3H |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically in the range of 168-172 ppm. The carbon of the methylene group attached to the chlorine atom (-CH₂-Cl) would likely appear around 40-45 ppm. The carbon of the methylene group attached to the nitrogen (-NH-CH₂-) is predicted to be in a similar region, around 40-45 ppm.

The carbon of the methylene group in the methoxyacetyl moiety (-CO-CH₂-O-) is expected to be significantly deshielded, with a chemical shift in the range of 70-75 ppm. The methyl carbon of the methoxy group (-OCH₃) would be the most upfield signal, anticipated around 58-62 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for N-(2-chloroethyl)-2-methoxy-acetamide

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C=O | 168 - 172 |

| -CH₂-Cl | 40 - 45 |

| -NH-CH₂- | 40 - 45 |

| -CO-CH₂-O- | 70 - 75 |

| -OCH₃ | 58 - 62 |

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For instance, it would show a clear correlation between the signals of the -NH-CH₂- and -CH₂-Cl protons, confirming the chloroethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.4 ppm would correlate with the carbon signal at ~59 ppm, confirming them as the -OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different functional groups. For example, correlations would be expected between the amide proton (N-H) and the carbonyl carbon (C=O), as well as the carbon of the adjacent methylene group (-NH-CH₂-). Similarly, the protons of the methoxyacetyl methylene group (-CO-CH₂-O-) would show correlations to the carbonyl carbon and the methoxy carbon.

Through the combined application of these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of N-(2-chloroethyl)-2-methoxy-acetamide can be achieved. While the data presented here is predictive, it provides a solid framework for the interpretation of future experimental results.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of N-(2-chloroethyl)-2-methoxy-acetamide by analyzing its fragmentation patterns upon ionization.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental composition of the molecule. For N-(2-chloroethyl)-2-methoxy-acetamide (molecular formula: C5H10ClNO2), the theoretical exact mass can be calculated. This precise mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thus confirming the compound's chemical formula with high confidence.

Table 1: Theoretical Isotopic Mass Data for N-(2-chloroethyl)-2-methoxy-acetamide

| Isotope | Molecular Formula | Theoretical Exact Mass (m/z) | Relative Abundance (%) |

| 35Cl | C5H1035ClNO2 | 151.0400 | 100 |

| 37Cl | C5H1037ClNO2 | 153.0371 | 32.5 |

Note: The presence of the chlorine isotope pattern (M+2 peak at approximately one-third the intensity of the molecular ion peak) is a key diagnostic feature in the mass spectrum.

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a selected precursor ion, providing detailed structural information. In an MS/MS experiment, the molecular ion of N-(2-chloroethyl)-2-methoxy-acetamide would be isolated and then subjected to collision-induced dissociation (CID) to generate product ions. The fragmentation patterns of amides are well-documented and typically involve specific bond cleavages. nih.govrsc.org

Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangement if a gamma-hydrogen is present. libretexts.orgyoutube.com For N-(2-chloroethyl)-2-methoxy-acetamide, the primary fragmentation would likely involve cleavage of the amide bond (N-CO bond), which is a characteristic fragmentation for many amides. nih.govrsc.orgunl.pt Additionally, fragmentation of the N-(2-chloroethyl) and 2-methoxyacetyl moieties would produce characteristic ions.

Table 2: Predicted Key Fragmentation Ions of N-(2-chloroethyl)-2-methoxy-acetamide in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Structure of Fragment |

| 151.04 | [M-CH2Cl]+ | C4H7NO2+ |

| 151.04 | [M-C2H4Cl]+ | C3H5NO2+ |

| 151.04 | [CH3OCH2CO]+ | Methoxyacetyl cation |

| 151.04 | [ClCH2CH2NH]+ | 2-Chloroethylaminyl cation |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org This technique would provide precise information on bond lengths, bond angles, and the conformation of N-(2-chloroethyl)-2-methoxy-acetamide in the solid state.

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. nih.gov Once a suitable crystal is obtained, it is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. wikipedia.orglibretexts.org While no specific crystal structure for N-(2-chloroethyl)-2-methoxy-acetamide is publicly available, analysis of similar small molecules demonstrates the power of this technique in unambiguously confirming the molecular structure and providing insights into intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of N-(2-chloroethyl)-2-methoxy-acetamide and for its separation from impurities or in complex mixtures.

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. For amides, derivatization may sometimes be necessary to increase volatility and thermal stability. researchgate.netresearchgate.net A GC method for N-(2-chloroethyl)-2-methoxy-acetamide would involve optimizing parameters such as the column type (e.g., a polar stationary phase), injector temperature, oven temperature program, and detector settings.

The coupling of GC with mass spectrometry (GC-MS) provides a powerful analytical tool, offering both separation and identification capabilities. google.comnih.gov As the compound elutes from the GC column, it is introduced into the mass spectrometer, which provides a mass spectrum for the component, allowing for positive identification.

Table 3: Hypothetical GC-MS Operating Parameters for N-(2-chloroethyl)-2-methoxy-acetamide Analysis

| Parameter | Condition |

| GC Column | DB-WAX or similar polar capillary column |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 250 °C at 10 °C/min, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35-200 m/z |

High-performance liquid chromatography is a versatile technique for the separation and purity assessment of a wide range of compounds, including polar molecules like amides. hplcchina.comnih.gov The choice of stationary and mobile phases is critical for achieving good separation.

Given the polar nature of N-(2-chloroethyl)-2-methoxy-acetamide, reversed-phase HPLC with a C18 column might be suitable, but hydrophilic interaction liquid chromatography (HILIC) could offer better retention and selectivity. obrnutafaza.hrchromatographyonline.com HILIC is particularly effective for the separation of polar compounds that are not well-retained on traditional reversed-phase columns. obrnutafaza.hr Amide-embedded stationary phases can also provide unique selectivity for polar analytes. hplcchina.comresearchgate.net

Table 4: Potential HPLC Conditions for Purity Analysis of N-(2-chloroethyl)-2-methoxy-acetamide

| Parameter | Condition 1: Reversed-Phase | Condition 2: HILIC |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Amide or Silica-based (e.g., 150 x 4.6 mm, 3 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Gradient | 10% to 90% B over 20 minutes | 95% to 60% A over 15 minutes |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (LC-MS) | UV at 210 nm or Mass Spectrometry (LC-MS) |

Future Research Trajectories and Emerging Challenges for N 2 Chloroethyl 2 Methoxy Acetamide Research

Development of Novel and Efficient Synthetic Pathways

The foundational step in the study of any new compound is the development of robust and efficient synthetic routes. For N-(2-chloroethyl)-2-methoxy-acetamide, future research would likely focus on establishing methods for its preparation that are high-yielding, scalable, and utilize readily available starting materials. A primary challenge will be the selective introduction of the 2-methoxyacetyl group onto the nitrogen of 2-chloroethylamine (B1212225).

Potential synthetic strategies could involve the acylation of 2-chloroethylamine with 2-methoxyacetyl chloride or a related activated derivative. Key considerations for this research would include:

Optimization of Reaction Conditions: A systematic investigation of solvents, bases, temperatures, and reaction times would be necessary to maximize the yield and purity of the final product.

Starting Material Availability: The cost and accessibility of 2-chloroethylamine and 2-methoxyacetic acid derivatives will be crucial for the economic viability of any proposed synthesis.

Green Chemistry Approaches: The development of synthetic methods that minimize waste, use less hazardous reagents, and are energy-efficient would be a significant contribution.

A hypothetical reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Product |

| 2-chloroethylamine | 2-methoxyacetyl chloride | Acetamide (B32628), N-(2-chloroethyl)-2-methoxy- |

Deeper Mechanistic Understanding of Complex Reaction Transformations

Once synthetic pathways are established, a deeper understanding of the reaction mechanisms involved in the formation and subsequent reactions of N-(2-chloroethyl)-2-methoxy-acetamide will be paramount. The presence of both a reactive chloroethyl group and an amide functionality suggests a rich and complex reactivity profile.

Future mechanistic studies could explore:

Kinetics and Thermodynamics: Determining the rate laws and thermodynamic parameters for the synthesis and key transformations of the compound.

Identification of Intermediates and Byproducts: Utilizing techniques such as spectroscopy and chromatography to identify any transient species or side products, which can provide valuable insights into the reaction pathway.

Computational Modeling: Employing theoretical calculations to model reaction pathways and transition states, complementing experimental findings.

A significant challenge will be to elucidate the interplay between the different reactive sites within the molecule under various reaction conditions.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly benefiting from the integration of flow chemistry and automated platforms. For N-(2-chloroethyl)-2-methoxy-acetamide, these technologies could offer significant advantages over traditional batch processing.

Future research in this area would focus on:

Development of Continuous Flow Synthesis: Designing and optimizing a continuous flow reactor setup for the synthesis of the target compound. This could lead to improved reaction control, enhanced safety, and easier scalability.

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen a wide range of reaction parameters to identify the optimal conditions for synthesis.

In-line Analysis and Purification: Integrating analytical techniques directly into the flow system to monitor the reaction in real-time and potentially perform in-line purification.

The primary challenge will be the translation of a batch synthesis to a continuous flow process, which often requires significant redesign of the reaction setup and careful control of parameters like flow rate and residence time.

Exploration of Stereoselective Synthetic Approaches

While N-(2-chloroethyl)-2-methoxy-acetamide itself is achiral, its derivatives could possess stereocenters. Future research could investigate stereoselective reactions involving this compound as a building block.

Areas for exploration include: